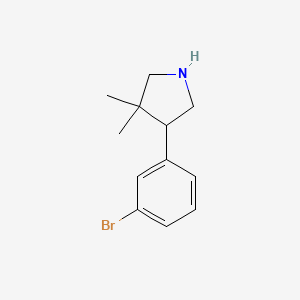
4-(3-Bromophenyl)-3,3-dimethylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromophenyl)-3,3-dimethylpyrrolidine (4-BP-DMP) is a novel compound that has been used in a variety of scientific research applications. It is a compound of the pyrrolidine family, and its structure consists of a three-membered ring with two methyl groups and a bromine atom attached to a phenyl ring. 4-BP-DMP has been studied for its potential applications in medicinal chemistry, organic synthesis, and drug discovery.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Some studies focus on the synthesis of complex molecules involving bromophenyl derivatives and their structural characterization. For instance, research on the synthesis and crystal structure of compounds like 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione showcases the intricate processes involved in creating such molecules and understanding their structural properties through techniques like X-ray crystallography (Wangchun Xiang, 2009).
Molecular Interactions and Properties
- Detailed studies on molecular interactions, such as hydrogen bonding patterns and π-π interactions in compounds containing bromophenyl groups, contribute to a deeper understanding of their chemical and physical properties. This information is crucial for applications in materials science and pharmaceutical development. For example, the examination of hydrogen-bonding patterns in enaminones including bromophenyl derivatives reveals the impact of such interactions on the stability and behavior of these molecules (James L. Balderson et al., 2007).
Antimicrobial Activity
- Research into the antimicrobial properties of bromophenyl-containing compounds, such as the synthesis and evaluation of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, can lead to the development of new therapeutic agents (M. Gad-Elkareem et al., 2011).
Photolysis and Radical Generation
- Studies on the direct photolysis of bromophenol compounds in aqueous solutions, identifying the generation of free radicals, are significant for understanding environmental degradation processes and the potential implications for water treatment technologies (E. Lipczynska-Kochany & J. Kochany, 1993).
Propiedades
IUPAC Name |
4-(3-bromophenyl)-3,3-dimethylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-12(2)8-14-7-11(12)9-4-3-5-10(13)6-9/h3-6,11,14H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMJESQAWIGWND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=CC(=CC=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




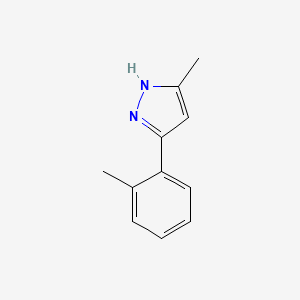
![3-butyl-2-((1E,3Z,5E)-5-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)-3-chloropenta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium tetrafluoroborate](/img/structure/B1450387.png)
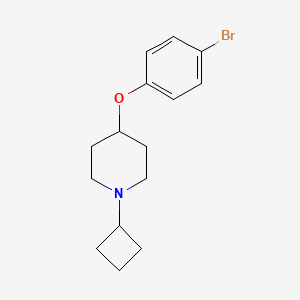
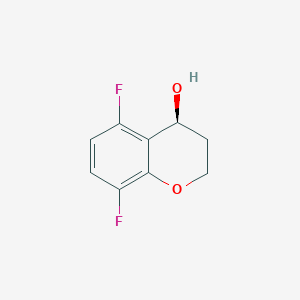
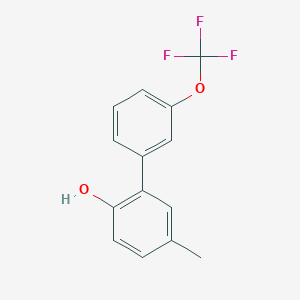
![1-[(2-Bromophenyl)methyl]cyclobutan-1-ol](/img/structure/B1450392.png)
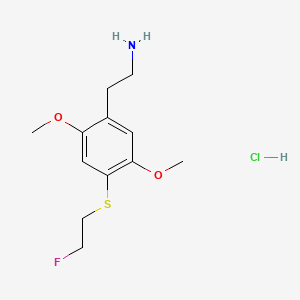
![1-[3-(Furan-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B1450397.png)


